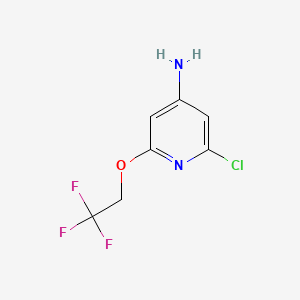

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine

Übersicht

Beschreibung

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine is a fluorinated pyridine derivative known for its unique chemical properties and potential applications in various scientific fields. The presence of both chlorine and trifluoroethoxy groups on the pyridine ring imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine typically involves the following steps:

Nucleophilic Substitution: Starting with 2-chloro-4-nitropyridine, the nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

Etherification: The resulting 2-chloro-4-aminopyridine undergoes etherification with 2,2,2-trifluoroethanol in the presence of a base like potassium carbonate to introduce the trifluoroethoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve overall efficiency.

Types of Reactions:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding hydrazines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted pyridines with various functional groups depending on the nucleophile used.

- Oxidized or reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Agricultural Chemistry: The compound is used in the development of agrochemicals, including herbicides and insecticides, due to its bioactive properties.

Material Science: It is employed in the synthesis of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical stability and resistance to degradation.

Wirkmechanismus

The mechanism by which 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine exerts its effects depends on its application:

Biological Systems: It may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.

Chemical Reactions: The electron-withdrawing trifluoroethoxy group can stabilize intermediates, facilitating various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-4-aminopyridine: Lacks the trifluoroethoxy group, resulting in different reactivity and applications.

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine: Similar structure but different substitution pattern, leading to distinct chemical properties.

Uniqueness: 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine is unique due to the combination of chlorine and trifluoroethoxy groups on the pyridine ring, which imparts specific reactivity and stability not found in other similar compounds. This makes it particularly valuable for applications requiring both high reactivity and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Biologische Aktivität

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine (CAS No. 883950-09-2) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The compound's structure includes a pyridine ring substituted with a chloro group and a trifluoroethoxy moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula: C7H6ClF3N2O

- Molecular Weight: 226.59 g/mol

- CAS Number: 883950-09-2

- MDL Number: MFCD20257884

The biological activity of this compound is hypothesized to be influenced by its ability to interact with various molecular targets. The presence of the trifluoroethoxy group is known to enhance lipophilicity and potentially improve binding affinity to target proteins.

Target Proteins

Research indicates that compounds with similar structures often target enzymes involved in critical biological pathways, such as:

- Kinases : Involved in cell signaling and regulation.

- Reverse Transcriptase : Particularly relevant in antiviral therapies targeting HIV.

Antiviral Activity

Recent studies have shown that similar pyridine derivatives exhibit significant antiviral activity against HIV. For instance, compounds with fluorinated substituents have demonstrated enhanced potency against HIV reverse transcriptase, suggesting that this compound could possess similar efficacy .

Cytotoxicity and Selectivity

The cytotoxic effects of the compound have been evaluated in various cancer cell lines. Preliminary data suggest that it may selectively inhibit cancer cell proliferation while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antiviral properties | Showed significant inhibition of HIV replication at low micromolar concentrations. |

| Study B | Assess cytotoxicity in cancer cells | Indicated selective toxicity towards certain cancer cell lines with minimal effects on normal cells. |

Structure-Activity Relationship (SAR)

The incorporation of the trifluoroethoxy group has been associated with increased potency in inhibiting specific biological targets. SAR studies suggest that both the position and nature of substituents on the pyridine ring significantly affect biological activity. For example, compounds with electron-withdrawing groups like trifluoromethyl have shown improved interactions with target proteins due to enhanced binding affinity .

Eigenschaften

IUPAC Name |

2-chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2O/c8-5-1-4(12)2-6(13-5)14-3-7(9,10)11/h1-2H,3H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIAQRHELCOCTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1OCC(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744660 | |

| Record name | 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346809-43-5 | |

| Record name | 4-Pyridinamine, 2-chloro-6-(2,2,2-trifluoroethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346809-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.